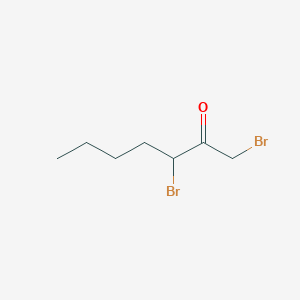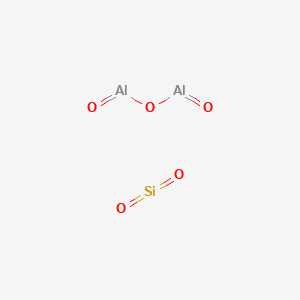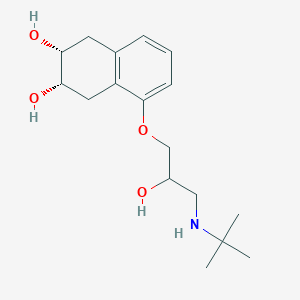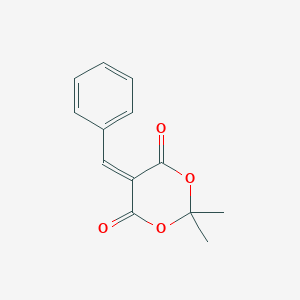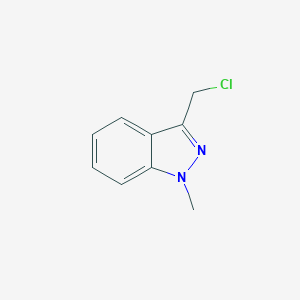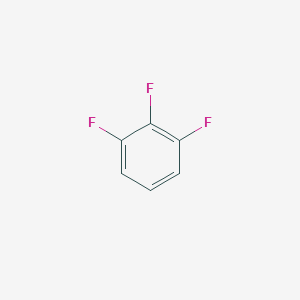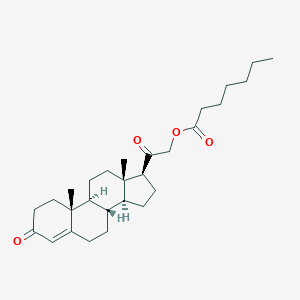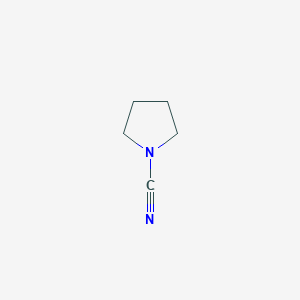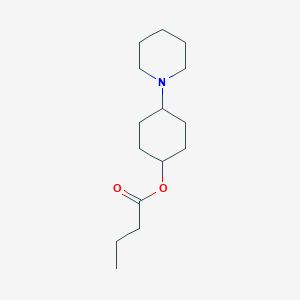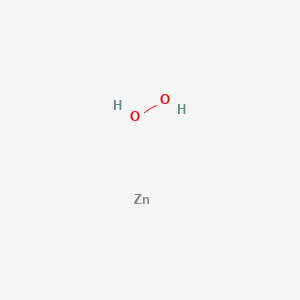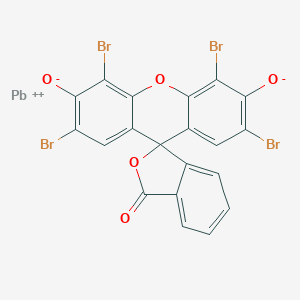
Einecs 215-415-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 215-415-4, also known as 4-Methylimidazole (4-MEI), is a chemical compound that is commonly used in the manufacturing of various products, including food, cosmetics, and pharmaceuticals. It is a colorless or pale yellow crystalline solid that is soluble in water and has a strong odor. In recent years, there has been growing concern about the potential health risks associated with exposure to 4-MEI, particularly in food products.
Wissenschaftliche Forschungsanwendungen
4-MEI has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated its potential health effects, including its carcinogenicity, genotoxicity, and mutagenicity. Additionally, 4-MEI has been used as a model compound for studying the toxicity of other imidazole derivatives.
Wirkmechanismus
The exact mechanism of action of 4-MEI is not well understood. However, it is believed to exert its toxic effects through the formation of reactive metabolites, which can damage DNA and other cellular components. Additionally, 4-MEI has been shown to induce oxidative stress and inflammation in cells, which can contribute to its toxicity.
Biochemische Und Physiologische Effekte
Exposure to 4-MEI has been linked to a range of biochemical and physiological effects in animals and humans. These include DNA damage, oxidative stress, inflammation, and changes in gene expression. Additionally, 4-MEI has been shown to affect the function of various organs, including the liver, kidney, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
4-MEI is a useful compound for studying the toxicity of imidazole derivatives and for investigating the mechanisms of chemically induced carcinogenesis. However, there are some limitations to its use in lab experiments. For example, the solubility of 4-MEI in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, 4-MEI can be unstable under certain conditions, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several areas of future research related to Einecs 215-415-4. One important direction is to further investigate the potential health effects of exposure to 4-MEI in food products. This could involve conducting epidemiological studies to assess the risks associated with dietary exposure to 4-MEI. Additionally, researchers could explore the use of alternative synthesis methods for 4-MEI that may be less toxic and more environmentally friendly. Finally, there is a need for more research on the mechanisms of action of 4-MEI, particularly with respect to its genotoxic and mutagenic effects.
Synthesemethoden
4-MEI is typically synthesized by reacting methylimidazole with formaldehyde in the presence of a catalyst, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 4-MEI. This synthesis method is widely used in the industry due to its simplicity and efficiency.
Eigenschaften
CAS-Nummer |
1326-05-2 |
|---|---|
Produktname |
Einecs 215-415-4 |
Molekularformel |
C20H6Br4O5Pb |
Molekulargewicht |
853 g/mol |
IUPAC-Name |
lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2 |
InChI-Schlüssel |
QUHOTTJDEPSJRJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
Andere CAS-Nummern |
1326-05-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
